S-Phenyl thioacetate
Overview
Description
Synthesis Analysis
The synthesis of S-phenyl thioacetate and similar compounds involves efficient procedures that yield enantiomerically pure intermediates. For example, the synthesis of S-4-(3-thienyl)phenyl-alpha-methylacetic acid, a closely related compound, showcases the intricacies involved in synthesizing such molecules. This process is critical in the production of nonsteroidal anti-inflammatory drugs and involves molecular docking studies to compare active isomers with known compounds like S-ibuprofen, demonstrating the chemical complexity and precision required in these syntheses (Mittal et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound has been explored through techniques like density functional theory (DFT) calculations, which reveal the presence of different conformers, such as syn and anti forms. These studies provide insights into the molecule's geometry, vibrational frequencies, and the distribution of vibrational modes, shedding light on the subtle energy differences that influence the molecule's behavior and reactivity (Xuan et al., 2011).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including Ullmann-type reactions, where its interaction with other compounds like potassium thioacetate and iodobenzene, in the presence of copper catalysts, leads to C-S bond formation. Such reactions are pivotal in understanding the compound's reactivity and potential for creating new chemical bonds and structures (Soria-Castro et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as its infrared and Raman spectra, provide crucial information about its molecular vibrations and structure. These spectroscopic analyses contribute to a comprehensive understanding of the compound's physical characteristics and how they relate to its chemical behavior.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with halogens and other compounds, highlight its versatility in chemical synthesis. For instance, its reaction with bromine or chlorine yields specific products like acetyl bromide or chloride, demonstrating its potential in synthetic chemistry applications (Minato et al., 1977).
Scientific Research Applications
Toxicology and Enzyme Inhibition : S-Phenyl thioacetate has been utilized in the study of toxicology and enzyme inhibition. It has been used in demonstrating cholinesterase activity and understanding the site of action of toxicants in insects (Booth & Lee, 1971).
Reactions with Halogens and Halo Compounds : this compound reacts quantitatively with halogens like bromine and chlorine, forming compounds such as acetyl bromide and phenyl disulfide. This reaction is significant in the field of organic chemistry and has implications for the design of new insecticides (Minato et al., 1977).
Spectroscopic Studies : The compound's structure and vibrational frequencies have been studied using density functional theory (DFT) calculations and spectroscopic methods like FT-IR and Raman spectroscopy. Such studies are essential for understanding the molecular properties of this compound (Xuan, Wang, & Wang, 2011).
Surface Modification and Electrochemistry : this compound derivatives have been used to modify electrode surfaces, exploring their potential in electrochemistry. Studies on self-assembled monolayers of thiol-terminated oligo(phenyleneethynylene)s on gold and platinum electrodes have been conducted to understand their electron tunnelling resistance and coverage (Kaur et al., 2013).
Catalysis in Organic Synthesis : It plays a role in the Ullmann-type reaction, a method used in organic synthesis, particularly in the Cu-catalyzed cross-coupling of thioacetate with aryl halides. This has applications in the synthesis of complex organic molecules (Soria-Castro et al., 2017).
Polymer Chemistry : this compound has been explored in the synthesis of polythioarylenes, demonstrating its utility in polymer chemistry and material science (Skaria et al., 2000).
Safety and Hazards
“S-Phenyl thioacetate” is classified as a combustible liquid . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . Suitable protective equipment should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
properties
IUPAC Name |
S-phenyl ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBISVCLTLBMTDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239419 | |
Record name | Thiophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934-87-2 | |
Record name | Ethanethioic acid, S-phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00239419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-phenyl thioacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-PHENYL THIOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1K5I18NJ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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